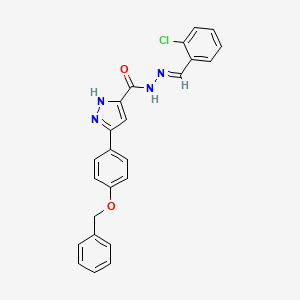![molecular formula C28H18BrNO4 B11689618 3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11689618.png)
3-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 3-[(3E)-3-{[5-(4-bromofenil)furan-2-il]metilideno}-2-oxo-5-fenil-2,3-dihidro-1H-pirrol-1-il]benzoico es un complejo compuesto orgánico que presenta una combinación de estructuras aromáticas y heterocíclicas
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 3-[(3E)-3-{[5-(4-bromofenil)furan-2-il]metilideno}-2-oxo-5-fenil-2,3-dihidro-1H-pirrol-1-il]benzoico normalmente implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del anillo furano: Esto se puede lograr mediante la ciclación de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo bromofenilo: Este paso a menudo implica una reacción de bromación utilizando bromo o N-bromosuccinimida (NBS) como agente bromante.
Formación del anillo pirrol: Este se puede sintetizar a través de la síntesis de Paal-Knorr, que implica la ciclación de un compuesto 1,4-dicarbonilo.
Reacciones de acoplamiento: Los pasos finales implican el acoplamiento de los anillos furano y pirrol con la porción de ácido benzoico, a menudo utilizando reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki o Heck.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para ciertos pasos, así como el desarrollo de catalizadores y condiciones de reacción más eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 3-[(3E)-3-{[5-(4-bromofenil)furan-2-il]metilideno}-2-oxo-5-fenil-2,3-dihidro-1H-pirrol-1-il]benzoico puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: Los anillos furano y pirrol se pueden oxidar en condiciones oxidantes fuertes.
Reducción: El grupo carbonilo en el anillo pirrol se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio (NaBH4).
Sustitución: El átomo de bromo en el grupo bromofenilo se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: El permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se pueden utilizar como agentes oxidantes.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) son agentes reductores comunes.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base como el carbonato de potasio (K2CO3).
Productos Principales
Oxidación: Derivados oxidados de los anillos furano y pirrol.
Reducción: Derivados alcohólicos del anillo pirrol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química Medicinal: Este compuesto se puede utilizar como un andamio para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen al cáncer o las enfermedades inflamatorias.
Ciencia de los Materiales: La combinación única de estructuras aromáticas y heterocíclicas hace que este compuesto sea un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: Se puede utilizar como una sonda para estudiar varios procesos biológicos, particularmente aquellos que involucran compuestos aromáticos y heterocíclicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 3-[(3E)-3-{[5-(4-bromofenil)furan-2-il]metilideno}-2-oxo-5-fenil-2,3-dihidro-1H-pirrol-1-il]benzoico probablemente implique interacciones con objetivos moleculares específicos, como enzimas o receptores. Las estructuras aromáticas y heterocíclicas le permiten unirse a estos objetivos con alta afinidad, potencialmente modulando su actividad y conduciendo a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados del Indol: Estos compuestos también presentan una combinación de estructuras aromáticas y heterocíclicas y tienen diversas actividades biológicas.
Derivados del Imidazol: Estos compuestos son conocidos por su amplio rango de propiedades químicas y biológicas.
Unicidad
Lo que distingue al Ácido 3-[(3E)-3-{[5-(4-bromofenil)furan-2-il]metilideno}-2-oxo-5-fenil-2,3-dihidro-1H-pirrol-1-il]benzoico es su combinación única de porciones de furano, pirrol y ácido benzoico, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C28H18BrNO4 |
|---|---|
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
3-[(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H18BrNO4/c29-22-11-9-19(10-12-22)26-14-13-24(34-26)16-21-17-25(18-5-2-1-3-6-18)30(27(21)31)23-8-4-7-20(15-23)28(32)33/h1-17H,(H,32,33)/b21-16+ |
Clave InChI |
SFRXZYPOLCFMPT-LTGZKZEYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC=CC(=C5)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC=CC(=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11689539.png)
![N-(4-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11689540.png)

![2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11689549.png)
![Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11689554.png)

![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11689573.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4,6-dibromophenol](/img/structure/B11689577.png)

![N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11689590.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11689624.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689627.png)

![(2Z,5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11689640.png)
